

# mechanistic comparison of Staudinger reaction with other cycloadditions

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## Compound of Interest

Compound Name: *Phenoxyacetyl chloride*

Cat. No.: *B1580938*

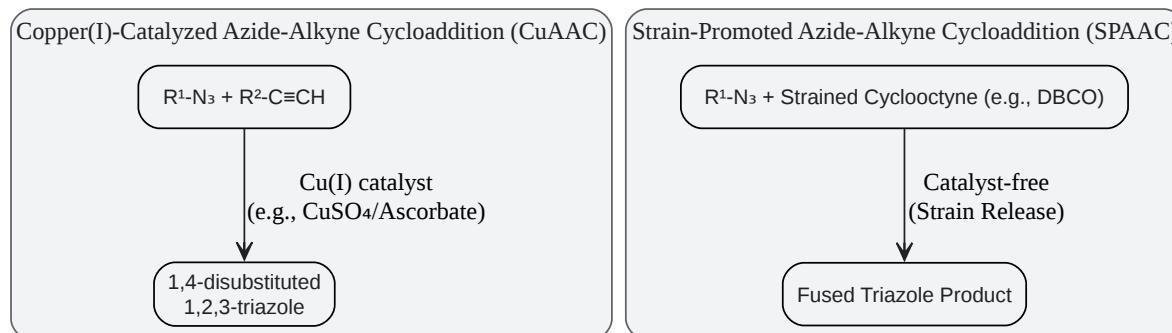
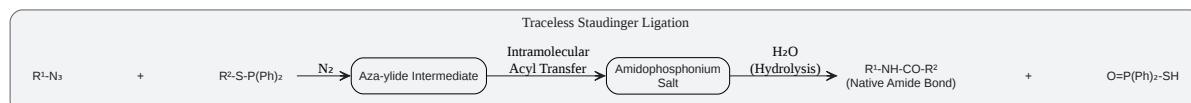
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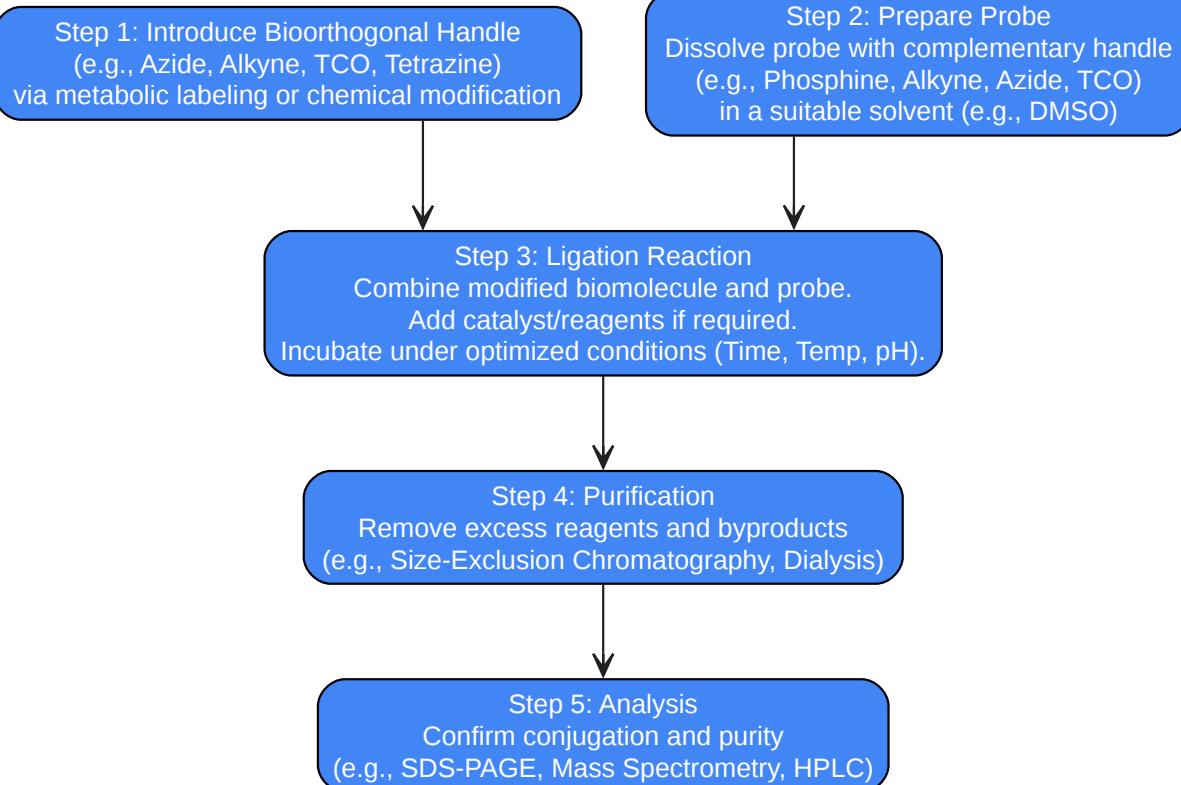
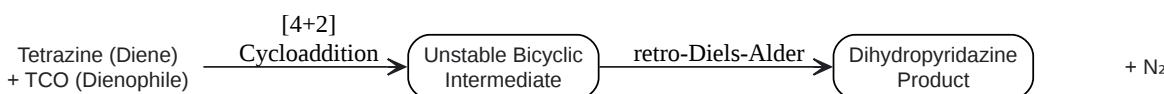
## Mechanistic Overview

A fundamental understanding of the reaction pathways is crucial for experimental design, troubleshooting, and optimization. While all these reactions can achieve the goal of covalently linking two molecules, their mechanisms, reactants, and byproducts differ significantly.

## The Staudinger Ligation

The Staudinger ligation is a modification of the classic Staudinger reaction, which involves the reaction of an azide with a phosphine.<sup>[1]</sup> In its bioorthogonal application, an engineered triarylphosphine bearing an electrophilic trap (e.g., an ester) reacts with an azide to form an aza-ylide intermediate. This intermediate is then trapped intramolecularly to form a stable amide bond. A key innovation is the "traceless" Staudinger ligation, where the phosphine reagent is designed to be expelled as a phosphine oxide byproduct, leaving behind a native amide bond with no residual atoms from the ligation chemistry.<sup>[1][2][3]</sup>





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## References

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